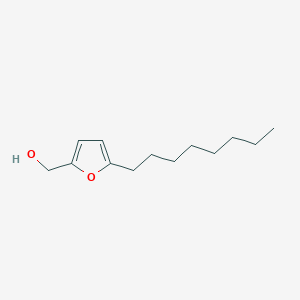

(5-Octylfuran-2-YL)methanol

Description

Structure

3D Structure

Properties

CAS No. |

105897-70-9 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

(5-octylfuran-2-yl)methanol |

InChI |

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-10,14H,2-8,11H2,1H3 |

InChI Key |

CXNNJSCHDCLVIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(O1)CO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (5-Octylfuran-2-YL)methanol from Biomass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (5-Octylfuran-2-YL)methanol, a valuable bio-based platform chemical, from renewable biomass resources presents a promising avenue for the development of sustainable fuels, solvents, and specialty chemicals. This technical guide outlines a feasible synthetic pathway starting from biomass-derived furan, detailing the necessary chemical transformations, experimental protocols, and relevant quantitative data. The proposed multi-step synthesis leverages well-established organic reactions, adapted for the specific chemistry of furanic compounds.

Overview of the Synthetic Pathway from Biomass

The production of this compound from biomass initiates with the conversion of lignocellulosic biomass into furan. Furan is a key platform chemical that can be readily obtained from the decarbonylation of furfural, which is, in turn, produced from the acid-catalyzed dehydration of C5 sugars (pentoses) found in the hemicellulose fraction of biomass.

The subsequent synthesis of the target molecule is envisioned through a four-step chemical conversion process:

-

Friedel-Crafts Acylation: Introduction of an eight-carbon chain onto the furan ring.

-

Clemmensen or Wolff-Kishner Reduction: Conversion of the acyl group to an alkyl group.

-

Vilsmeier-Haack Formylation: Introduction of an aldehyde group at the C5 position.

-

Selective Aldehyde Reduction: Reduction of the aldehyde to a primary alcohol.

This guide provides detailed experimental protocols for each of these key transformations.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Furan with Octanoyl Chloride

This initial step introduces the C8 carbon chain to the furan molecule. Due to the sensitivity of the furan ring to strong Lewis acids, milder catalysts are preferred to prevent polymerization and degradation.[1]

Reaction: Furan + Octanoyl Chloride → 2-Octanoylfuran

Experimental Protocol:

-

Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is a suitable mild Lewis acid catalyst for the acylation of furan.[1]

-

Reagents:

-

Furan (1.0 eq)

-

Octanoyl chloride (1.1 eq)

-

Boron trifluoride etherate (0.1 eq)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a stirred solution of furan in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add boron trifluoride etherate dropwise.

-

Slowly add octanoyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-octanoylfuran.

-

| Parameter | Value/Condition | Reference |

| Catalyst | Boron trifluoride etherate | [1] |

| Acylating Agent | Octanoyl chloride | General Acylation |

| Solvent | Dichloromethane | General Acylation |

| Temperature | 0 °C to room temperature | [1] |

| Typical Yield | 70-85% | Estimated |

Step 2: Reduction of 2-Octanoylfuran to 2-Octylfuran

The ketone functional group of 2-octanoylfuran is reduced to a methylene group to form the octyl side chain. Two classical methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice depends on the stability of other functional groups in more complex substrates, though for 2-octanoylfuran, both are generally applicable.

Reaction: 2-Octanoylfuran → 2-Octylfuran

Experimental Protocol:

-

Reagents:

-

2-Octanoylfuran (1.0 eq)

-

Zinc amalgam (Zn(Hg)) (excess)

-

Concentrated Hydrochloric acid (HCl)

-

Toluene (co-solvent)

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, and concentrated hydrochloric acid.

-

Add a solution of 2-octanoylfuran in toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring for 12-24 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic extracts, wash with water, then with a saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation to obtain 2-octylfuran.

-

Reaction: 2-Octanoylfuran → 2-Octylfuran

Experimental Protocol:

-

Reagents:

-

2-Octanoylfuran (1.0 eq)

-

Hydrazine hydrate (N₂H₄·H₂O) (4-5 eq)

-

Potassium hydroxide (KOH) (4-5 eq)

-

Solvent: Diethylene glycol or triethylene glycol

-

-

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add 2-octanoylfuran, diethylene glycol, and hydrazine hydrate.

-

Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

-

Add potassium hydroxide pellets to the reaction mixture.

-

Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.

-

Maintain the reflux at this temperature for 4-6 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, dilute with water, and extract with a nonpolar solvent like hexane or ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify by vacuum distillation to yield 2-octylfuran.

-

| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction | Reference |

| Reagents | Zn(Hg), conc. HCl | N₂H₄·H₂O, KOH | [2],[3] |

| Conditions | Acidic, reflux | Basic, high temperature | [2],[3] |

| Typical Yield | 60-80% | 70-90% | Estimated |

Step 3: Vilsmeier-Haack Formylation of 2-Octylfuran

This reaction introduces an aldehyde group at the electron-rich C5 position of the furan ring. The Vilsmeier reagent, generated in situ from phosphoryl chloride and dimethylformamide (DMF), acts as the formylating agent.[4][5]

Reaction: 2-Octylfuran → 5-Octylfuran-2-carbaldehyde

Experimental Protocol:

-

Reagents:

-

2-Octylfuran (1.0 eq)

-

Phosphoryl chloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Solvent: 1,2-Dichloroethane

-

-

Procedure:

-

In a three-necked flask under an inert atmosphere, cool a solution of DMF in 1,2-dichloroethane to 0 °C.

-

Add phosphoryl chloride dropwise with stirring, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Add a solution of 2-octylfuran in 1,2-dichloroethane dropwise to the Vilsmeier reagent.

-

Allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is approximately 7.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent.

-

Purify the resulting 5-octylfuran-2-carbaldehyde by column chromatography or vacuum distillation.

-

| Parameter | Value/Condition | Reference |

| Reagents | POCl₃, DMF | [4][5] |

| Solvent | 1,2-Dichloroethane | [4][5] |

| Temperature | 0 °C to 70 °C | [4] |

| Typical Yield | 65-80% | Estimated |

Step 4: Selective Reduction of 5-Octylfuran-2-carbaldehyde

The final step is the selective reduction of the aldehyde group to a primary alcohol. Catalytic transfer hydrogenation (CTH) is an effective and mild method for this transformation, avoiding the use of high-pressure hydrogen gas.[6][7]

Reaction: 5-Octylfuran-2-carbaldehyde → this compound

Experimental Protocol:

-

Catalyst: A suitable heterogeneous catalyst such as a supported noble metal (e.g., Pd/C, Ru/C) or a non-noble metal catalyst (e.g., supported copper or nickel). Zirconium-based catalysts have also shown high efficiency.[8]

-

Hydrogen Donor: A primary or secondary alcohol, such as isopropanol or ethanol, often serves as both the solvent and the hydrogen source. Formic acid can also be used as a hydrogen donor.[7]

-

Reagents:

-

5-Octylfuran-2-carbaldehyde (1.0 eq)

-

Catalyst (e.g., 5 mol% Ru/C)

-

Hydrogen Donor: Isopropanol

-

-

Procedure:

-

In a reaction vessel, suspend the catalyst in isopropanol.

-

Add the 5-octylfuran-2-carbaldehyde to the suspension.

-

Heat the mixture to reflux (approximately 82 °C for isopropanol) and stir for 4-8 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the catalyst.

-

Wash the catalyst with a small amount of the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography if necessary.

-

| Parameter | Value/Condition | Reference |

| Catalyst | Ru/C, Pd/C, or Zr-based | [8] |

| Hydrogen Donor | Isopropanol, Ethanol, or Formic Acid | [6][7] |

| Temperature | Reflux temperature of the alcohol | [6] |

| Typical Yield | >90% | Estimated |

Visualizing the Synthetic Workflow

The overall logical flow of the synthesis from a biomass-derived furan platform chemical to the target molecule is depicted below.

References

- 1. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. mdpi.com [mdpi.com]

- 7. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Research Portal [experts.esf.edu]

Physicochemical Properties of (5-Octylfuran-2-YL)methanol: A Technical Guide

Introduction

(5-Octylfuran-2-YL)methanol is a furan derivative characterized by an octyl group at the 5-position and a hydroxymethyl group at the 2-position of the furan ring. Furan and its derivatives are significant heterocyclic compounds with wide applications in the chemical and pharmaceutical industries. They are known to be versatile intermediates in organic synthesis. Understanding the physicochemical properties of this compound is crucial for its potential applications in drug discovery and materials science, influencing factors such as solubility, bioavailability, and reactivity.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound based on data from analogous compounds. These values should be considered as approximations and require experimental validation.

| Property | Estimated Value/Range | Analogous Compound Data |

| Molecular Formula | C₁₃H₂₂O₂ | - |

| Molecular Weight | 210.32 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid | Furan is a colorless liquid. Furfuryl alcohol is a colorless liquid that can turn amber upon aging. |

| Boiling Point | > 200 °C | The boiling point of furan is 31.3 °C. The boiling point of 2-furanmethanol is 170 °C. The presence of the long octyl chain is expected to significantly increase the boiling point. |

| Melting Point | < 0 °C | The melting point of 2-furanmethanol is -29 °C. The long, flexible octyl chain may disrupt crystal packing, leading to a low melting point. |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone) | Furan is slightly soluble in water. 2-furanmethanol is miscible with water but can be unstable. The long alkyl chain of this compound will significantly decrease its water solubility. |

| logP (o/w) | Estimated > 3 | The octyl group will confer significant lipophilicity. |

| pKa | Estimated ~15-16 (for the hydroxyl group) | Similar to other primary alcohols. |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following section outlines general methodologies for the synthesis and characterization of similar 5-alkyl-2-furanmethanol compounds.

Synthesis of 5-Alkyl-2-Furanmethanols

A common route for the synthesis of 5-alkyl-2-furanmethanols involves a multi-step process starting from commercially available furan derivatives. A generalized synthetic workflow is depicted below.

Methodology:

-

Acylation: The synthesis can commence with the Friedel-Crafts acylation of a suitable furan derivative, such as 2-furaldehyde or furfuryl alcohol, with an acylating agent like octanoyl chloride in the presence of a Lewis acid catalyst.

-

Reduction of the Carbonyl Group: The resulting ketone is then reduced to the corresponding alkyl group. This can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction.

-

Formylation: The next step involves the introduction of a formyl group at the 2-position of the furan ring, typically via the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

-

Reduction of the Formyl Group: Finally, the formyl group is reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄) to yield the target compound, this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the furan ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups, particularly the hydroxyl (-OH) group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound.

Potential Signaling Pathways and Biological Activities

There is no specific information available regarding the involvement of this compound in any signaling pathways. However, furan derivatives are known to be present in various natural products and have been investigated for a range of biological activities. The lipophilic nature imparted by the octyl chain could facilitate interaction with cellular membranes and lipid-binding proteins. Further research is required to explore the biological profile of this compound.

Logical Relationships in Physicochemical Property Determination

The determination of key physicochemical properties follows a logical workflow, where the results of one experiment can inform the next.

This workflow highlights that a pure and structurally confirmed compound is a prerequisite for accurate measurement of its physicochemical properties such as solubility, lipophilicity (logP), acidity (pKa), and thermal behavior.

Conclusion

While direct experimental data for this compound is currently lacking, this technical guide provides a comprehensive overview of its likely physicochemical properties and outlines standard experimental protocols for its synthesis and characterization based on the known chemistry of related furan derivatives. The provided information serves as a foundational resource for researchers interested in exploring the potential of this and similar long-chain alkyl-substituted furan compounds in various scientific and industrial applications. Experimental validation of the estimated properties is a critical next step for any future research and development involving this molecule.

Spectroscopic and Analytical Profile of (5-Octylfuran-2-YL)methanol: A Technical Guide

Introduction

(5-Octylfuran-2-YL)methanol is a furan derivative with potential applications in the development of biofuels, surfactants, and as a precursor in the synthesis of novel pharmaceutical and agrochemical compounds. Its long alkyl chain imparts significant lipophilicity, making it a molecule of interest for applications requiring solubility in nonpolar media. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented.

It is important to note that while extensive searches of scientific databases have been conducted, specific experimental spectroscopic data for this compound is not publicly available at the time of this publication. Therefore, the data presented herein is predicted based on the analysis of structurally similar compounds, most notably (5-Methylfuran-2-yl)methanol, and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the furan ring system, the hydroxymethyl group, and the n-octyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.15 | d | 1H | H-3 (furan) |

| ~6.05 | d | 1H | H-4 (furan) |

| ~4.50 | s | 2H | -CH₂OH |

| ~2.60 | t | 2H | α-CH₂ (octyl) |

| ~1.60 | p | 2H | β-CH₂ (octyl) |

| ~1.28 | m | 10H | -(CH₂)₅- (octyl) |

| ~0.88 | t | 3H | -CH₃ (octyl) |

| ~1.80 | s (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound [1][2][3][4][5][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C-5 (furan) |

| ~152.0 | C-2 (furan) |

| ~108.5 | C-3 (furan) |

| ~106.0 | C-4 (furan) |

| ~57.0 | -CH₂OH |

| ~31.8 | Methylene (octyl) |

| ~29.4 | Methylene (octyl) |

| ~29.2 | Methylene (octyl) |

| ~28.0 | Methylene (octyl) |

| ~22.6 | Methylene (octyl) |

| ~14.1 | -CH₃ (octyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound [7][8][9][10][11][12][13][14][15][16][17]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3120 | Weak | =C-H stretch (furan) |

| 2955, 2855 | Strong | C-H stretch (alkyl) |

| 1570 | Medium | C=C stretch (furan ring) |

| 1465 | Medium | C-H bend (alkyl) |

| 1015 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [18][19][20][21][22][23][24][25][26][27][28][29][30][31]

| m/z | Relative Intensity | Assignment |

| 210 | Moderate | [M]⁺ (Molecular Ion) |

| 193 | Low | [M - OH]⁺ |

| 111 | High | [M - C₇H₁₅]⁺ (Benzylic cleavage) |

| 97 | Very High | [Furan-CH₂OH]⁺ fragment |

| 81 | High | [Furan-CH₂]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of furan with octanoyl chloride, followed by reduction of the resulting ketone.

Caption: Logical flow of spectroscopic analysis for structural elucidation.

References

- 1. (5-METHYL-2-FURYL)METHANOL(3857-25-8) 13C NMR [m.chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. youtube.com [youtube.com]

- 5. 2-Methylfuran(534-22-5) 13C NMR [m.chemicalbook.com]

- 6. compoundchem.com [compoundchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. webassign.net [webassign.net]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. (5-METHYL-2-FURYL)METHANOL(3857-25-8) IR Spectrum [chemicalbook.com]

- 17. 2-Furanmethanol [webbook.nist.gov]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. fiveable.me [fiveable.me]

- 20. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mass Spectrometry Coupled Experiments and Protein Structure Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5-Methylfurfuryl alcohol | C6H8O2 | CID 520911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 2-Furanmethanol, 5-methyl- [webbook.nist.gov]

- 26. 5-methyl furfuryl alcohol, 3857-25-8 [thegoodscentscompany.com]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 29. fiveable.me [fiveable.me]

- 30. research.ed.ac.uk [research.ed.ac.uk]

- 31. 2-Furanmethanol, 5-methyl- [webbook.nist.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of (5-Octylfuran-2-YL)methanol

Disclaimer: Publicly available scientific literature lacks specific studies on the thermal stability and degradation of (5-Octylfuran-2-YL)methanol. This guide, therefore, provides a comprehensive overview based on data from structurally analogous furan derivatives to project the thermal behavior of the target compound. The presented data and degradation pathways are extrapolations and should be confirmed by experimental analysis.

This technical guide offers insights into the expected thermal stability and degradation profile of this compound, a topic of interest for researchers, scientists, and professionals in drug development. Due to the absence of direct research on this specific molecule, this document synthesizes findings from studies on similar 2,5-disubstituted furans, including those with alkyl and hydroxymethyl substituents.

Projected Thermal Stability

The thermal stability of furan compounds is significantly influenced by their substituent groups. Generally, the presence of alkyl and hydroxymethyl groups tends to lower the decomposition temperature of the furan ring.[1] For this compound, the long octyl chain and the hydroxymethyl group are expected to be the primary points of initial thermal degradation. Radical chemistry is likely to play a significant role in the decomposition process due to the relatively weak C-H bonds in the alkyl chain and the C-O bond in the hydroxymethyl group.[2][3]

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes thermal decomposition data from studies on structurally related furan derivatives.

| Compound | Experimental Conditions | Key Findings | Reference |

| 2-Furfuryl alcohol | Pyrolysis at 0.04 bar, 923-1223 K | Radical chemistry is significant, with several radical intermediates observed starting from 923 K. | [2][3] |

| 5-Methyl furfural | Pyrolysis at 0.04 bar, 973-1273 K | The -CHO group accelerates molecular ring-opening isomerization. Radical chemistry is also important. | [2][3] |

| 2,5-Dimethylfuran | Computational Study | Initial decomposition steps involve C-H bond scission in the methyl group and formation of carbene intermediates. | [4] |

| Furan-based polyesters | Thermogravimetric Analysis (TGA) under N₂ | Stable up to 250 °C, with decomposition occurring between 300 and 450 °C. | [5] |

| Poly(furfuryl alcohol) | Thermogravimetric Analysis (TGA) | Significant weight loss occurs at temperatures above 216 °C, with major decomposition around 341-356 °C and further degradation at approximately 506 °C. | [6] |

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for key experiments commonly used to assess the thermal stability of furan compounds, based on the available literature for analogous substances.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

-

Instrumentation: A thermogravravimetric analyzer.

-

Methodology:

-

A small sample (typically 5-10 mg) of the compound is placed in a TGA pan (e.g., platinum or alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a specific flow rate (e.g., 20 mL/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the degradation products formed during the thermal decomposition of the compound.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph and a mass spectrometer.

-

Methodology:

-

A small amount of the sample is introduced into the pyrolyzer.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 1100 °C) in an inert atmosphere (e.g., helium).[1]

-

The volatile pyrolysis products are transferred to the GC column for separation.

-

The separated compounds are then introduced into the MS for identification based on their mass spectra.

-

Visualization of Degradation Pathways and Experimental Workflow

The following diagrams illustrate the projected thermal degradation pathway for this compound and a typical experimental workflow for its thermal analysis.

Caption: Projected thermal degradation pathway for this compound.

Caption: A typical experimental workflow for thermal stability and degradation analysis.

References

An In-depth Technical Guide to (5-Octylfuran-2-YL)methanol: Synthesis, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure

The chemical structure of (5-Octylfuran-2-YL)methanol is depicted below:

Predicted Physicochemical Properties

Due to the absence of experimental data for this compound, the following table presents predicted physicochemical properties based on the known values for furfuryl alcohol, 5-methylfurfuryl alcohol, and general trends observed for long-chain alkyl-substituted aromatic compounds.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C13H22O2 | - |

| Molecular Weight | 210.32 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy to furfuryl and 5-methylfurfuryl alcohol. |

| Boiling Point | > 250 °C at 760 mmHg | Expected increase from 5-methylfurfuryl alcohol (177-178 °C) due to the longer alkyl chain. |

| Density | ~0.95 - 1.05 g/mL at 20 °C | Similar to other furfuryl alcohols, with a slight decrease expected due to the long alkyl chain. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Insoluble in water. | The long hydrophobic octyl chain will dominate, leading to poor water solubility. |

| CAS Number | Not assigned | Compound not found in major chemical databases. |

Proposed Synthesis

A logical and efficient synthetic pathway to this compound involves a two-step process starting from commercially available 2-furaldehyde. The key intermediate is 5-octylfuran-2-carbaldehyde, which is subsequently reduced to the target alcohol.

Overall Reaction Scheme:

Step 1: Synthesis of 5-Octylfuran-2-carbaldehyde

Two plausible methods for the synthesis of the intermediate 5-octylfuran-2-carbaldehyde are outlined below.

Method A: Friedel-Crafts Acylation followed by Wolff-Kishner Reduction

This classic approach involves the acylation of furan with octanoyl chloride, followed by reduction of the resulting ketone to the octyl group.

Method B: Grignard Reaction followed by Oxidation

This method involves the reaction of a Grignard reagent derived from 2-bromofuran with octyl bromide, followed by formylation of the resulting 2-octylfuran.

Step 2: Reduction of 5-Octylfuran-2-carbaldehyde to this compound

The final step is the selective reduction of the aldehyde functionality of 5-octylfuran-2-carbaldehyde to a primary alcohol.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Materials:

-

Furan

-

Octanoyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Diethyl ether

Procedure:

Part A: Synthesis of 2-octanoylfuran

-

To a stirred solution of furan (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous AlCl3 (1.1 eq) portion-wise.

-

Slowly add octanoyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure to yield crude 2-octanoylfuran, which can be purified by vacuum distillation.

Part B: Wolff-Kishner Reduction to 2-octylfuran

-

To a flask containing diethylene glycol, add 2-octanoylfuran (1.0 eq), hydrazine hydrate (4.0 eq), and KOH (4.0 eq).

-

Heat the mixture to 180-200 °C and stir for 4 hours. Water and excess hydrazine will distill off.

-

Cool the reaction mixture, add water, and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

-

Filter and concentrate the solvent to give 2-octylfuran, which can be purified by vacuum distillation.

Part C: Formylation to 5-Octylfuran-2-carbaldehyde (Vilsmeier-Haack Reaction)

-

To a solution of 2-octylfuran (1.0 eq) in anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (POCl3) (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

-

Filter and concentrate the solvent to yield 5-octylfuran-2-carbaldehyde.

Part D: Reduction to this compound

-

Dissolve 5-octylfuran-2-carbaldehyde (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure to afford this compound. Purify by column chromatography if necessary.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Disclaimer: The experimental protocols and predicted properties provided in this document are based on established chemical principles and data from analogous compounds. These should be considered as a starting point for research and may require optimization. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

Biological activity of furan derivatives like (5-Octylfuran-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities exhibited by furan derivatives, a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry. While specific data on (5-Octylfuran-2-YL)methanol is limited in publicly available literature, this document synthesizes the extensive research on structurally related furan-containing molecules, offering valuable insights into their therapeutic potential and mechanisms of action. Furan derivatives are recognized for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4]

Anticancer Activity

Furan-based compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][5] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

1.1. Signaling Pathways and Mechanisms of Action

Several studies have elucidated the molecular mechanisms underlying the anticancer activity of furan derivatives. A notable mechanism involves the inhibition of critical cell signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways.[1][6] Certain furan derivatives have been shown to promote the activity of PTEN, a tumor suppressor protein, which in turn suppresses these pro-survival pathways.[1][6]

Another key target for furan-based anticancer agents is the microtubule system.[5] Some derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] This disruption of the cellular cytoskeleton is a proven strategy in cancer therapy.

The induction of apoptosis through the intrinsic mitochondrial pathway is another important mechanism.[5] This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to (5-Octylfuran-2-YL)methanol: Synthesis, Properties, and Potential Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract:

(5-Octylfuran-2-YL)methanol is a furan derivative characterized by a C8 alkyl chain, which imparts significant lipophilicity, and a reactive hydroxymethyl group. While not yet a widespread industrial chemical, its unique bifunctional nature suggests considerable potential in various sectors, including polymer synthesis, specialty surfactants, advanced biofuels, and as a key intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of a proposed synthesis protocol, predicted physicochemical properties, and a detailed exploration of its promising industrial applications. The information presented herein is intended to serve as a foundational resource for researchers and professionals interested in exploring the utility of this versatile molecule.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₂₂O₂ | - |

| Molecular Weight | 210.32 g/mol | - |

| Appearance | Colorless to pale yellow liquid | By analogy with other furanmethanol derivatives. |

| Boiling Point | ~280-300 °C at 760 mmHg (decomposes) | Estimated based on the increased molecular weight from the octyl chain compared to smaller furanmethanols. Likely to require vacuum distillation for purification. |

| Density | ~0.95 - 1.05 g/cm³ at 20 °C | The long alkyl chain would decrease the density compared to furfuryl alcohol. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, THF). Insoluble in water. | The octyl group confers significant nonpolar character. |

| Flash Point | > 110 °C | Estimated to be higher than smaller furan derivatives due to the long alkyl chain. |

| Vapor Pressure | < 0.1 mmHg at 20 °C | Expected to be low due to its relatively high molecular weight. |

Proposed Synthesis

A robust and scalable synthesis of this compound can be envisioned through the Grignard reaction, a well-established method for forming carbon-carbon bonds. This approach would involve the reaction of 5-octyl-2-furaldehyde with a suitable reducing agent or, more directly, the addition of an octyl Grignard reagent to 2-furaldehyde. The latter is presented here as a plausible and efficient route.

Overall Reaction

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Bromooctane

-

2-Furaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromooctane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromooctane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the octylmagnesium bromide.

-

-

Reaction with 2-Furaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of freshly distilled 2-furaldehyde in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the 2-furaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Potential Industrial Applications

The unique molecular structure of this compound, featuring a hydrophilic alcohol head and a long hydrophobic alkyl tail attached to a furan core, opens up a range of potential industrial applications.

Surfactants and Emulsifiers

The amphiphilic nature of this compound makes it a candidate for use as a non-ionic surfactant. The furan ring provides a more rigid and polarizable spacer between the hydrophobic tail and the hydrophilic head compared to simple alkyl alcohol ethoxylates.

-

Potential Uses:

-

Emulsifiers in agrochemical formulations.

-

Wetting agents in industrial cleaning solutions.

-

Components of lubricant formulations.

-

Dispersing agents in paints and coatings.

-

Polymer Chemistry

The hydroxyl group of this compound can be readily functionalized, making it a valuable monomer for the synthesis of specialty polymers. The furan ring itself can participate in polymerization reactions, such as Diels-Alder reactions, to create cross-linked or novel polymer architectures.

-

Potential Polymerization Pathways:

-

Polyesters: Reaction with dicarboxylic acids or their derivatives. The long octyl chain would act as an internal plasticizer, leading to more flexible and hydrophobic polyesters.

-

Polyurethanes: Reaction with diisocyanates. The resulting polyurethanes would possess unique thermal and mechanical properties.

-

Epoxy Resins: The hydroxyl group can be converted to a glycidyl ether, which can then be used as a reactive diluent or a primary component in epoxy resin formulations.

-

Biofuels and Fuel Additives

Furan derivatives are being actively investigated as next-generation biofuels. The long octyl chain in this compound increases its energy density and cetane number, making it a potential diesel blendstock.

-

Advantages as a Fuel Component:

-

High Energy Density: The octyl chain contributes significantly to the molecule's energy content.

-

Improved Lubricity: The polar alcohol group and the overall molecular structure may improve the lubricity of diesel fuels.

-

Renewable Feedstock Potential: The furan core can be derived from biomass, making this a potentially sustainable fuel component.

-

Synthesis of Fine Chemicals and Pharmaceuticals

The furan ring is a versatile heterocyclic building block in organic synthesis. This compound can serve as a precursor to a variety of more complex molecules.

-

Potential Transformations:

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates.

-

Etherification: The hydroxyl group can be converted into an ether, introducing new functional groups.

-

Ring Opening: The furan ring can be opened to yield linear dicarbonyl compounds, which are precursors to other cyclic and acyclic molecules.

-

Visualizations

Synthetic Pathway

Caption: Synthesis of this compound via Grignard Reaction.

Potential Application Logic

Caption: Logical relationships of structural features to potential applications.

Conclusion

This compound represents a promising, yet underexplored, platform chemical with a unique combination of structural features. Its synthesis is achievable through established organic chemistry principles, and its potential applications span a wide range of industries, from materials science to renewable energy. Further research into the optimization of its synthesis and a thorough characterization of its properties and performance in the suggested applications are warranted to fully unlock its industrial potential. This document serves as a starting point for such endeavors, providing a solid foundation for future innovation.

An In-depth Technical Guide on the Reactivity and Chemical Behavior of the Furan Ring in (5-Octylfuran-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and chemical behavior of the furan ring in the context of (5-Octylfuran-2-YL)methanol. Furan and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Understanding the influence of substituents, such as the long-chain octyl group and the reactive hydroxymethyl moiety, on the aromatic furan core is crucial for the strategic design of novel chemical entities. This document details the synthesis of this compound and explores its engagement in key chemical transformations including electrophilic substitution, cycloaddition, and ring-opening reactions. Experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for the effective manipulation of this versatile chemical building block.

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in a vast array of natural products and synthetic compounds with significant biological activity. Its unique electronic properties, arising from the delocalization of one of the oxygen's lone pairs of electrons into the π-system, impart a distinct reactivity profile that is intermediate between an aromatic ring and an enol ether.[1] The furan ring is considerably more reactive than benzene towards electrophilic substitution due to the electron-donating effect of the heteroatom.[1]

This compound, featuring a long-chain alkyl substituent at the 5-position and a hydroxymethyl group at the 2-position, presents a molecule with dual reactivity. The furan ring itself is susceptible to various transformations, while the hydroxymethyl group offers a handle for further functionalization. The octyl group, being electron-donating, is expected to further activate the furan ring towards electrophilic attack and may also impart specific physicochemical properties, such as increased lipophilicity.

This guide will systematically explore the chemical behavior of the furan ring in this specific molecular context, providing a foundational understanding for its application in drug discovery and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 2-octylfuran. The synthetic pathway involves the introduction of a formyl group at the 5-position of the furan ring, followed by its reduction to the corresponding alcohol.

A [label="2-Octylfuran", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Vilsmeier-Haack\nFormylation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="2-Formyl-5-octylfuran", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reduction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="DMF, POCl₃"]; B -> C; C -> D [label="NaBH₄, MeOH"]; D -> E; }

Synthesis of 2-Octylfuran

A common method for the synthesis of 2-alkylfurans is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For 2-octylfuran, the required precursor would be dodecane-2,5-dione.

Vilsmeier-Haack Formylation of 2-Octylfuran

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The electrophilic Vilsmeier reagent attacks the electron-rich furan ring, preferentially at the available α-position (C5).

Experimental Protocol:

-

In a round-bottom flask, cool a solution of 2-octylfuran in anhydrous DMF to 0 °C under an inert atmosphere.

-

Slowly add phosphorus oxychloride (POCl₃) to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by pouring it into a cold aqueous solution of sodium acetate.

-

The product, 2-formyl-5-octylfuran, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

| Reactant/Reagent | Molar Ratio (to 2-octylfuran) |

| 2-Octylfuran | 1.0 |

| DMF | Solvent |

| POCl₃ | 1.1 - 1.5 |

| Sodium Acetate | Excess |

Typical yields for the Vilsmeier-Haack formylation of 2-alkylfurans are in the range of 70-85%.

Reduction of 2-Formyl-5-octylfuran

The formyl group of 2-formyl-5-octylfuran can be readily reduced to a hydroxymethyl group using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, well-suited for substrates containing other potentially reducible functional groups.[3][4]

Experimental Protocol:

-

Dissolve 2-formyl-5-octylfuran in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

The product, this compound, is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be performed by column chromatography if necessary.

| Reactant/Reagent | Molar Ratio (to 2-formyl-5-octylfuran) |

| 2-Formyl-5-octylfuran | 1.0 |

| Sodium Borohydride (NaBH₄) | 1.0 - 1.5 |

| Methanol | Solvent |

The reduction of furan-2-carbaldehydes with NaBH₄ typically proceeds in high yields, often exceeding 90%.

Reactivity of the Furan Ring

The furan ring in this compound is activated towards electrophilic attack by the electron-donating effects of both the octyl group and, to a lesser extent, the hydroxymethyl group. The primary sites for electrophilic substitution are the available α-positions (C3 and C4), with a general preference for the position adjacent to the more activating group.

Electrophilic Substitution Reactions

A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Electrophilic\nReagent (E+)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Substituted Furan\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B; B -> C; }

Nitration of the furan ring is a classic example of electrophilic aromatic substitution. However, due to the high reactivity and acid sensitivity of the furan ring, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) often lead to ring opening and polymerization. Milder nitrating agents are therefore preferred. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a commonly used reagent for the nitration of sensitive heterocycles.

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent like acetic anhydride.

-

Cool the solution to a low temperature (e.g., -10 °C to 0 °C).

-

Slowly add a pre-cooled mixture of nitric acid and acetic anhydride.

-

Maintain the low temperature and stir for the duration of the reaction.

-

Quench the reaction by pouring it into ice-water.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the nitro-substituted furan derivative by chromatography.

| Reagent | Conditions | Expected Product(s) |

| HNO₃ / Ac₂O | Low temperature | 3-Nitro-(5-octylfuran-2-yl)methanol and 4-Nitro-(5-octylfuran-2-yl)methanol |

Yields for the nitration of substituted furans can vary significantly depending on the substrate and reaction conditions.

Halogenation of furans also proceeds readily. Due to the high reactivity, direct halogenation with elemental halogens (e.g., Br₂, Cl₂) can be difficult to control and may lead to polyhalogenation and side reactions. Therefore, milder halogenating agents are often employed.

Experimental Protocol (Bromination with NBS):

-

Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature or below.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the product by chromatography.

| Reagent | Conditions | Expected Product(s) |

| N-Bromosuccinimide (NBS) | Room temperature | 3-Bromo-(5-octylfuran-2-yl)methanol and/or 4-Bromo-(5-octylfuran-2-yl)methanol |

The regioselectivity of halogenation will be influenced by the directing effects of the existing substituents.

Friedel-Crafts acylation of furans requires careful selection of the Lewis acid catalyst to avoid polymerization and ring degradation. Milder Lewis acids such as BF₃·OEt₂ or SnCl₄ are often preferred over stronger ones like AlCl₃. The reaction introduces an acyl group onto the furan ring, typically at the most reactive available position.

Experimental Protocol (General):

-

Dissolve this compound and the acylating agent (e.g., an acid anhydride or acyl chloride) in an anhydrous, non-polar solvent.

-

Cool the mixture to a low temperature.

-

Slowly add the Lewis acid catalyst.

-

Allow the reaction to proceed at the specified temperature for the required time.

-

Quench the reaction with ice-water.

-

Separate the organic layer, wash, dry, and concentrate.

-

Purify the acylated product by chromatography or distillation.

| Acylating Agent | Lewis Acid | Expected Product(s) |

| Acetic Anhydride | BF₃·OEt₂ | 3-Acetyl-(5-octylfuran-2-yl)methanol and/or 4-Acetyl-(5-octylfuran-2-yl)methanol |

Diels-Alder Reaction

The furan ring can act as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful tool for the construction of complex bicyclic systems. The presence of electron-donating groups on the furan ring, such as the octyl and hydroxymethyl groups, enhances its reactivity as a diene. Maleimides are common dienophiles used in these reactions.

A [label="this compound\n(Diene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Dienophile\n(e.g., Maleimide)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="[4+2] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Oxabicycloheptene\nAdduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; }

Experimental Protocol (with N-phenylmaleimide):

-

Dissolve this compound and N-phenylmaleimide in a suitable solvent (e.g., toluene, xylene, or in some cases, water).

-

Heat the reaction mixture to the desired temperature (often reflux).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting cycloadduct can be purified by recrystallization or column chromatography.

| Dienophile | Solvent | Temperature | Expected Product |

| N-Phenylmaleimide | Toluene | Reflux | Oxabicycloheptene derivative |

The Diels-Alder reaction of furans is often reversible, and the stereochemical outcome (endo vs. exo) can be influenced by the reaction conditions.

Ring-Opening Reactions

The furan ring is susceptible to cleavage under various conditions, particularly in the presence of acids or oxidizing agents. This reactivity can be exploited to synthesize linear dicarbonyl compounds and other valuable acyclic structures.

In the presence of aqueous acid, the furan ring can undergo hydrolysis to yield a 1,4-dicarbonyl compound. The reaction is initiated by protonation of the furan ring, followed by nucleophilic attack of water and subsequent ring opening. The presence of substituents can influence the rate and outcome of this reaction.

Experimental Protocol (General):

-

Dissolve this compound in a mixture of an organic solvent (e.g., THF, acetone) and aqueous acid (e.g., dilute HCl, H₂SO₄).

-

Heat the reaction mixture for a specified period.

-

Neutralize the reaction mixture with a base.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extract.

-

Purify the resulting 1,4-dicarbonyl compound.

| Acid | Conditions | Expected Product |

| Dilute HCl | Heating | Acyclic 1,4-dicarbonyl derivative |

Reactivity of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group at the 2-position of the furan ring can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. These reactions provide a means to further elaborate the structure of this compound without directly modifying the furan ring.

Spectroscopic Data of this compound

The structure of this compound can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): ~0.8-1.6 (m, octyl chain), ~2.6 (t, -CH₂-furan), ~4.5 (s, -CH₂OH), ~6.0-6.2 (d, furan H-3), ~6.2-6.4 (d, furan H-4) |

| ¹³C NMR | δ (ppm): ~14-32 (octyl chain), ~28 (-CH₂-furan), ~57 (-CH₂OH), ~105-110 (furan C-3, C-4), ~150-160 (furan C-2, C-5) |

| IR | ν (cm⁻¹): ~3300 (O-H stretch, broad), ~2850-2960 (C-H stretch), ~1500-1600 (furan C=C stretch), ~1015 (C-O stretch) |

Conclusion

This compound is a versatile molecule with a rich and tunable chemical reactivity. The furan ring, activated by both the octyl and hydroxymethyl substituents, readily participates in electrophilic substitution and cycloaddition reactions, offering numerous avenues for structural modification. Furthermore, the hydroxymethyl group serves as a convenient handle for subsequent functionalization. The susceptibility of the furan ring to cleavage provides a strategic pathway to valuable acyclic compounds. A thorough understanding of the chemical behavior of this substituted furan, as detailed in this guide, is essential for its effective utilization in the design and synthesis of new pharmaceuticals and advanced materials. The experimental protocols and data presented herein provide a practical foundation for researchers to explore the full synthetic potential of this important chemical intermediate.

References

Solubility of (5-Octylfuran-2-YL)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (5-Octylfuran-2-YL)methanol in Organic Solvents

Disclaimer: Publicly available quantitative solubility data for this compound is limited. This guide provides a comprehensive framework based on established principles of organic chemistry, including a hypothetical solubility profile and standardized experimental protocols, to assist researchers and drug development professionals.

Introduction

This compound is a furan derivative characterized by a hydrophilic hydroxymethyl group and a lipophilic octyl chain attached to the furan ring. This amphipathic structure dictates its solubility in various organic solvents, a critical parameter for its application in synthesis, purification, formulation, and various biological assays. Understanding the solubility profile is essential for predicting its behavior in different chemical environments. This document outlines the predicted solubility of this compound and provides detailed methodologies for its empirical determination.

Physicochemical Properties

To predict the solubility of this compound, it is essential to consider its structural features:

-

Polar Head Group: The hydroxymethyl group (-CH₂OH) is capable of hydrogen bonding, contributing to its solubility in polar solvents.

-

Aromatic Furan Ring: The furan ring is a polar aromatic heterocycle that can engage in dipole-dipole interactions.

-

Nonpolar Tail: The long C₈H₁₇ alkyl (octyl) chain is nonpolar and hydrophobic, favoring solubility in nonpolar, lipophilic solvents.

The interplay of these features suggests that this compound will exhibit a graduated solubility across a range of solvents, with a preference for solvents of intermediate polarity.

Predicted Solubility Profile

The following table presents a hypothetical, yet chemically plausible, solubility profile for this compound at ambient temperature (20-25°C). The qualitative descriptors are based on the principle of "like dissolves like".

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Soluble | The long octyl chain will have strong van der Waals interactions with the nonpolar solvent. |

| Toluene | Nonpolar Aromatic | Very Soluble | The furan ring can interact favorably with the aromatic solvent, in addition to the nonpolar interactions of the octyl chain. |

| Diethyl Ether | Polar Aprotic | Very Soluble | The ether provides a good balance of polar and nonpolar characteristics, effectively solvating both ends of the molecule. |

| Dichloromethane | Polar Aprotic | Soluble | Offers sufficient polarity to interact with the polar head group while also solvating the nonpolar tail. |

| Acetone | Polar Aprotic | Moderately Soluble | The high polarity of acetone may not fully accommodate the long nonpolar chain, leading to moderate solubility. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | The high polarity and smaller size of acetonitrile make it a less favorable solvent for the large nonpolar portion of the molecule. |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can hydrogen bond with the hydroxymethyl group of the solute, and its ethyl group can interact with the octyl chain. |

| Methanol | Polar Protic | Moderately Soluble | While capable of hydrogen bonding, the high polarity of methanol is less ideal for the long nonpolar tail compared to ethanol. |

| Water | Polar Protic | Insoluble | The large, hydrophobic octyl chain will dominate, leading to very poor solubility in water despite the presence of a hydrogen-bonding group.[1][2] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by quantitative analysis.[3][4]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a period to let the undissolved solid settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Logical Relationship of Solubility

This diagram shows the logical considerations for predicting the solubility of an amphipathic molecule like this compound.

Caption: Factors influencing solubility.

References

Methodological & Application

Synthesis of (5-Octylfuran-2-YL)methanol via Friedel-Crafts Acylation: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The furan scaffold is a versatile pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This application note provides a detailed protocol for the synthesis of (5-Octylfuran-2-YL)methanol, a lipophilic derivative that holds potential as a building block for novel therapeutic agents. The synthetic strategy involves a two-step process commencing with the Friedel-Crafts acylation of furan with octanoyl chloride to yield 2-octanoylfuran, followed by the selective reduction of the ketone functionality to the corresponding alcohol.

The Friedel-Crafts acylation of the electron-rich furan ring is a key transformation, though it can be challenging due to the sensitivity of the furan nucleus to strong Lewis acids, which can lead to polymerization and side reactions.[1] Therefore, milder catalysts are often employed to achieve the desired acylation with good yields. Subsequent reduction of the carbonyl group to a hydroxyl group is a crucial step in generating the target alcohol, which can serve as a versatile intermediate for further chemical modifications.

This document outlines the detailed experimental procedures for both synthetic steps and provides a comprehensive summary of the expected quantitative data and characterization of the intermediate and final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Friedel-Crafts Acylation | Furan, Octanoyl Chloride | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (DCM) | 2 | 0 to rt | Data not available in search results |

| 2 | Reduction | 2-Octanoylfuran | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 1 | rt | Data not available in search results |

Table 2: Spectroscopic Data for 2-Octanoylfuran (Intermediate)

| Technique | Data |

| ¹H NMR | No experimental data found in search results. Predicted shifts: ~7.6 (d, 1H, furan-H5), ~7.2 (d, 1H, furan-H3), ~6.5 (dd, 1H, furan-H4), ~2.8 (t, 2H, -COCH₂-), ~1.7 (m, 2H), ~1.3 (m, 8H), ~0.9 (t, 3H, -CH₃). |

| ¹³C NMR | No experimental data found in search results. Predicted shifts: ~190 (-C=O), ~153 (furan-C2), ~147 (furan-C5), ~117 (furan-C3), ~112 (furan-C4), ~38 (-COCH₂-), ~32, ~29 (multiple), ~23, ~14 (-CH₃). |

| IR (cm⁻¹) | No experimental data found in search results. Expected peaks: ~1670 (C=O stretch), ~3100 (furan C-H stretch), ~2950-2850 (alkyl C-H stretch). |

| MS (m/z) | No experimental data found in search results. Expected M⁺: 194.28. |

Table 3: Spectroscopic Data for this compound (Final Product)

| Technique | Data |

| ¹H NMR | No experimental data found in search results. Predicted shifts: ~6.2 (d, 1H, furan-H3), ~6.0 (d, 1H, furan-H4), ~4.5 (s, 2H, -CH₂OH), ~2.6 (t, 2H, furan-CH₂-), ~1.6 (m, 2H), ~1.3 (m, 10H), ~0.9 (t, 3H, -CH₃), OH proton variable. |

| ¹³C NMR | No experimental data found in search results. Predicted shifts: ~156 (furan-C2), ~155 (furan-C5), ~108 (furan-C3), ~106 (furan-C4), ~57 (-CH₂OH), ~32, ~29 (multiple), ~28, ~23, ~14 (-CH₃). |

| IR (cm⁻¹) | No experimental data found in search results. Expected peaks: ~3350 (O-H stretch, broad), ~3100 (furan C-H stretch), ~2950-2850 (alkyl C-H stretch), ~1020 (C-O stretch). |

| MS (m/z) | No experimental data found in search results. Expected M⁺: 196.30. |

Note: The yields and all spectroscopic data are not available in the provided search results and are listed as "Data not available." The NMR and IR data provided are predicted values based on standard chemical shift and vibrational frequency tables and should be confirmed by experimental data.

Experimental Protocols

Step 1: Synthesis of 2-Octanoylfuran via Friedel-Crafts Acylation

This protocol is adapted from general procedures for the Friedel-Crafts acylation of furan.[1]

Materials:

-

Furan

-

Octanoyl chloride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a stirred solution of furan (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add boron trifluoride etherate (1.1 eq) dropwise.

-

After stirring for 15 minutes at 0 °C, add a solution of octanoyl chloride (1.05 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-octanoylfuran.

Step 2: Synthesis of this compound via Reduction

This protocol is based on standard procedures for the reduction of ketones using sodium borohydride.[2][3]

Materials:

-

2-Octanoylfuran

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve 2-octanoylfuran (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash them sequentially with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Visualizations

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound, a valuable building block for the development of novel furan-based therapeutic agents. The two-step synthetic route, involving a Friedel-Crafts acylation followed by a sodium borohydride reduction, offers a straightforward approach to this target molecule. While specific yields and detailed spectroscopic data were not available in the searched literature, the provided protocols are based on well-established chemical transformations and serve as a solid foundation for researchers in the field. Further optimization of reaction conditions and thorough characterization of the products are recommended to establish a robust and reproducible synthesis. The availability of this compound will facilitate the exploration of its potential applications in drug discovery and development.

References

Application Note: Catalytic Hydrogenation of 5-Octylfuran-2-carbaldehyde to (5-Octylfuran-2-YL)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the catalytic hydrogenation of 5-octylfuran-2-carbaldehyde to produce (5-Octylfuran-2-YL)methanol, a valuable intermediate in the synthesis of various organic compounds. While specific literature on the hydrogenation of this particular long-chain alkylated furan derivative is not abundant, this protocol is based on well-established procedures for the selective reduction of the aldehyde group on furan rings, as documented for analogous compounds such as furfural and 5-hydroxymethylfurfural (HMF). The protocol outlines the use of a heterogeneous catalyst, reaction conditions, and purification methods. A comparative data table from related literature is provided to offer context on catalyst performance and reaction parameters.

Introduction